Antibacterial Agent 215: Superior Carbonic Anhydrase Isoform Inhibition Potency Relative to Series Analogs
Antibacterial agent 215 (Compound 3b) was identified as the most potent carbonic anhydrase (CA) inhibitor within the pyrrolidine-benzenesulfonamide series reported by Poyraz et al. [1]. Its inhibitory constants (Ki) for hCA I and hCA II were determined to be 17.61 ± 3.58 nM and 5.14 ± 0.61 nM, respectively [1]. This represents a substantial improvement over the general CA inhibition observed across other members of the same series, which were not individually identified as having comparable potency [1]. The primary publication explicitly highlights Compound 3b for its exceptional enzyme inhibitory potency [1].
| Evidence Dimension | hCA I and hCA II enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | hCA I Ki = 17.61 ± 3.58 nM; hCA II Ki = 5.14 ± 0.61 nM |
| Comparator Or Baseline | Other compounds in the pyrrolidine-benzenesulfonamide series (not individually specified for CA inhibition) |
| Quantified Difference | Qualified in publication as 'the most potent CAs inhibitor' among the synthesized series |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Procurement of this specific compound is essential for studies requiring a validated, high-potency dual hCA I/hCA II inhibitor scaffold, as the activity is not a class-wide property.
- [1] Poyraz S, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024 Apr;42(7):3441-3458. View Source
